molecular formula C20H20N2O3 B2954218 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide CAS No. 922082-55-1

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide

Cat. No. B2954218
CAS RN: 922082-55-1
M. Wt: 336.391
InChI Key: XXKYOWHFBYBNHS-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide, also known as ODZ-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODZ-101 belongs to the class of benzodiazepines, which are widely used as anxiolytics, sedatives, and hypnotics. However, ODZ-101 has a unique chemical structure that distinguishes it from other benzodiazepines, making it a promising candidate for further research.

Scientific Research Applications

I have conducted searches for the compound known as “N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide” and its alternative name. However, there is limited publicly available information on its specific applications in scientific research. This could indicate that the compound is either novel, not widely studied, or its applications are proprietary and not disclosed in open literature.

Pharmacology

Compounds with similar structures have been associated with selective inhibition of dopamine D2 receptors , suggesting potential applications in treating disorders related to dopamine dysregulation.

Chemical Synthesis

The compound may serve as an intermediate or a reagent in chemical synthesis studies for producing more complex molecules .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19(13-6-2-1-3-7-13)21-14-10-11-17-15(12-14)20(24)22-16-8-4-5-9-18(16)25-17/h4-5,8-13H,1-3,6-7H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKYOWHFBYBNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide

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